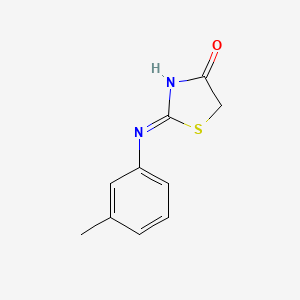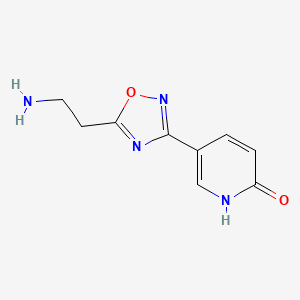
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Vue d'ensemble
Description
The compound “5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyridine and oxadiazole rings . The electron-donating aminoethyl group could potentially increase the electron density of the molecule, affecting its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The oxadiazole ring is known for its stability and resistance to hydrolysis, while the pyridine ring can undergo electrophilic substitution . The aminoethyl group could potentially undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the hydroxyl group and the amino group could make it more soluble in polar solvents . The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Antimicrobial Activities
5-Pyridin-4-yl-1,3,4-oxadiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives, including ones obtained from isonicotinic acid hydrazide, have shown good to moderate antimicrobial activity in various studies (Bayrak et al., 2009).
Anticancer Evaluation
Compounds structurally similar to 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol have been synthesized and tested for their anticancer properties. Some of these derivatives, like 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have exhibited significant cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Abdo & Kamel, 2015).
Synthesis and Characterization
The synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-oxadiazole rings, have been explored. These studies are important for understanding the properties and potential applications of such compounds in various fields (El‐Sayed et al., 2008).
Chemical Stability and Reactivity
Studies on the chemical stability and reactivity of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, a group to which the queried compound belongs, have been conducted. These investigations, including the Boulton–Katritzky rearrangement, provide insights into the behavior of these compounds under various conditions (Kayukova et al., 2018).
Antimycobacterial Activity
The antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives has been evaluated. Some of these compounds have shown promising activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Navarrete-Vázquez et al., 2007).
Synthesis and Prediction of Biological Activity
Research has been conducted on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, aiming to predict their biological activity. This research is significant for developing new drugs and understanding the bioactivity of these compounds (Kharchenko et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMSEDFVGQDNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
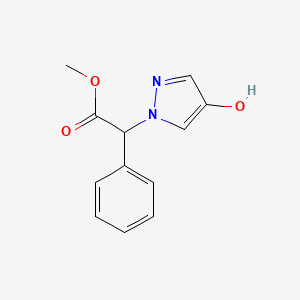
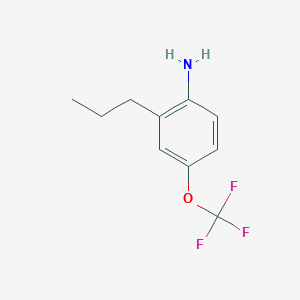
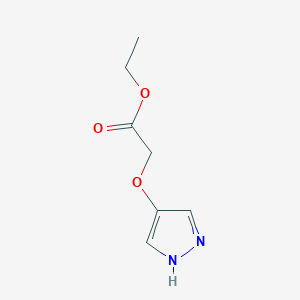





![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)

